Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate
Description
Properties
CAS No. |
21271-35-2 |
|---|---|
Molecular Formula |
C19H19N3O4 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
ethyl 2-(4-oxo-3-phenylpyrazino[1,2-a]pyrimidin-2-yl)oxybutanoate |
InChI |
InChI=1S/C19H19N3O4/c1-3-14(19(24)25-4-2)26-17-16(13-8-6-5-7-9-13)18(23)22-11-10-20-12-15(22)21-17/h5-12,14H,3-4H2,1-2H3 |
InChI Key |
LVLSCICZUSWWCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)OC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate typically involves multiple steps. One common synthetic route includes the condensation of aminopyrazine with triethyl methanetricarboxylate to form ethyl 2-hydroxy-4-oxo-4H-pyrazino[1,2-a]pyrimidine-3-carboxylate . This intermediate is then further reacted with appropriate reagents to introduce the phenyl and butyrate groups, resulting in the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
This compound has been studied for its potential applications in several scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to inhibit certain enzymes and pathways. For instance, derivatives of pyrazino[1,2-a]pyrimidine have been investigated for their cytotoxic activities against cancer cell lines . Additionally, its unique structure makes it a valuable tool for molecular modeling and drug design studies.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, some pyrazino[1,2-a]pyrimidine derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to fit into the active site of the enzyme, forming essential hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex.
Comparison with Similar Compounds
Key Insights :
- Longer ester chains (e.g., butyrate vs.
- The propanoate analog (CAS 21271-36-3) may exhibit intermediate solubility and reactivity compared to butyrate and acetate derivatives .
Core Heterocycle Variations
Key Insights :
- Pyrazino-pyrimidinones (target compound) are less explored than pyrido-pyrimidinones but offer similar versatility in medicinal chemistry .
- Phosphorothioate derivatives (e.g., pyrazophos) prioritize pesticidal over therapeutic applications due to toxicity profiles .
Substituent Effects on Bioactivity
Patented derivatives () highlight substituent-driven trends:
- Piperidine/Piperazine Groups : Improve solubility and target affinity (e.g., 7-(piperidin-4-yl) derivatives in European patents) .
- Fluorine Substituents : Enhance metabolic stability (e.g., 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[1-(2-fluoroethyl)piperidin-4-yl] analogs) .
- Phenyl vs. Heteroaryl Groups : The target compound’s phenyl group may favor π-π stacking in enzyme binding, whereas pyrazolo or imidazo substituents (e.g., 2-(8-chloro-2-methylimidazo[1,2-a]pyridin-6-yl)) optimize steric interactions .
Biological Activity
Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)butyrate, also known by its CAS number 21271-35-2, is a compound of interest due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H19N3O4
- Molecular Weight : 353.3719 g/mol
- Density : 1.26 g/cm³
- Boiling Point : 526.3 °C
- Flash Point : 272.1 °C
This compound exhibits several mechanisms that contribute to its biological activity:
- CNS Activity : Research indicates that compounds within the pyrazino(1,2-a)pyrimidine class can affect the central nervous system (CNS). They have shown potential in inhibiting symptoms of depression and enhancing the lethality of certain stimulants in laboratory settings .
- Antimicrobial Properties : The compound may exhibit antimicrobial effects similar to other phenazine derivatives, which have been documented to possess redox-active properties that can influence microbial behavior and resistance mechanisms .
- Enzymatic Interactions : this compound may interact with various metabolic pathways through enzymatic degradation or modification, impacting cellular functions and microbial interactions .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| CNS Activity | Inhibition of depressive symptoms in mice | |
| Antimicrobial Effects | Potential redox cycling activity | |
| Enzymatic Interactions | Modulation of metabolic pathways |
Case Studies
- CNS Effects in Animal Models : In a study evaluating the antidepressant-like effects of related compounds, it was found that administering these substances significantly reduced symptoms induced by reserpine in mice. This suggests a potential therapeutic application for mood disorders .
- Antimicrobial Efficacy : A study on phenazine derivatives demonstrated their ability to kill Caenorhabditis elegans, indicating potential applications in treating infections caused by resistant bacteria. The mechanism involved redox reactions that altered bacterial metabolism and survival .
Q & A
Q. What protocols optimize regioselectivity in functionalizing the pyrazino-pyrimidinone core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
